molecular formula C19H21FN2O3S B14773542 tert-butyl (2R)-2-[4-(4-fluorobenzoyl)-1,3-thiazol-2-yl]pyrrolidine-1-carboxylate

tert-butyl (2R)-2-[4-(4-fluorobenzoyl)-1,3-thiazol-2-yl]pyrrolidine-1-carboxylate

Cat. No.: B14773542
M. Wt: 376.4 g/mol
InChI Key: PVOHSQPFZJFQJI-UHFFFAOYSA-N
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Description

Tert-butyl (2R)-2-[4-(4-fluorobenzoyl)-1,3-thiazol-2-yl]pyrrolidine-1-carboxylate is a complex organic compound that features a tert-butyl ester group, a fluorobenzoyl group, and a thiazole ring

Preparation Methods

The synthesis of tert-butyl (2R)-2-[4-(4-fluorobenzoyl)-1,3-thiazol-2-yl]pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the fluorobenzoyl group: This step involves the acylation of the thiazole ring with 4-fluorobenzoyl chloride in the presence of a base.

    Formation of the pyrrolidine ring: This can be synthesized through a series of reactions involving the appropriate amine and aldehyde precursors.

    Esterification: The final step involves the esterification of the pyrrolidine carboxylic acid with tert-butyl alcohol under acidic conditions.

Industrial production methods may involve the use of flow microreactor systems to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Tert-butyl (2R)-2-[4-(4-fluorobenzoyl)-1,3-thiazol-2-yl]pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzoyl group, using nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Tert-butyl (2R)-2-[4-(4-fluorobenzoyl)-1,3-thiazol-2-yl]pyrrolidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl (2R)-2-[4-(4-fluorobenzoyl)-1,3-thiazol-2-yl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The fluorobenzoyl group can interact with hydrophobic pockets in proteins, while the thiazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect .

Comparison with Similar Compounds

Tert-butyl (2R)-2-[4-(4-fluorobenzoyl)-1,3-thiazol-2-yl]pyrrolidine-1-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl 2-[4-(4-fluorobenzoyl)-1,3-thiazol-2-yl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O3S/c1-19(2,3)25-18(24)22-10-4-5-15(22)17-21-14(11-26-17)16(23)12-6-8-13(20)9-7-12/h6-9,11,15H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVOHSQPFZJFQJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2=NC(=CS2)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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